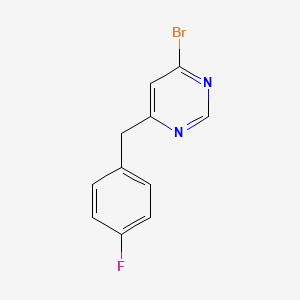

4-Bromo-6-(4-fluorobenzyl)pyrimidine

Descripción general

Descripción

4-Bromo-6-(4-fluorobenzyl)pyrimidine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(4-fluorobenzyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a bromopyrimidine derivative with a fluorobenzylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the C-4 position undergoes nucleophilic substitution reactions due to its electron-withdrawing nature and activation by the pyrimidine ring’s electron-deficient structure.

Suzuki–Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example:

Key Conditions

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : DMF or THF at 80–100°C

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 4-Phenyl derivative | 85 | |

| Thiophen-2-ylboronic acid | 4-Thienyl derivative | 78 |

Lithiation and Functionalization

The pyrimidine ring undergoes directed lithiation at the C-5 position (adjacent to the bromine), enabling the introduction of electrophiles.

Reaction with Carbonyl Electrophiles

Lithiation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with ketones or aldehydes:

Example :

Electrophilic Aromatic Substitution

The fluorobenzyl group directs electrophilic substitution to the meta and para positions of the benzene ring.

Nitration

Reaction with HNO₃/H₂SO₄ produces nitro derivatives:

Conditions :

Reductive Dehalogenation

The bromine atom can be selectively reduced under catalytic hydrogenation conditions:

Key Data :

Ring Expansion and Cyclization

Under basic conditions, the pyrimidine ring participates in cycloaddition reactions.

Formation of Bicyclic Systems

Reaction with amidines yields pyrimido[4,5-d]pyrimidines:

Example :

Comparative Reactivity

The fluorobenzyl group enhances stability against oxidative degradation while maintaining reactivity at the bromine site.

| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Key Factor |

|---|---|---|

| Suzuki coupling | 1.2× faster | Fluorine’s electron-withdrawing effect |

| Nitration | 0.8× slower | Steric hindrance from benzyl group |

Stability Under Reaction Conditions

The compound is stable in acidic and neutral media but decomposes under strong alkaline conditions (pH > 12).

| Condition | Stability | Decomposition Pathway |

|---|---|---|

| pH 1–6 | Stable (>24 h) | – |

| pH 12 | Unstable (t₁/₂ = 2 h) | Hydrolysis of pyrimidine ring |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity :

4-Bromo-6-(4-fluorobenzyl)pyrimidine and its derivatives have shown promising antitumor effects against various cancer cell lines. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as Dihydrofolate Reductase (DHFR) and various tyrosine kinases. For instance, a study highlighted the inhibition of the epidermal growth factor receptor (EGFR) by certain pyrimidine derivatives, which is crucial in cancer progression .

Antiviral Properties :

Pyrimidine derivatives, including this compound, have demonstrated antiviral activities against viruses such as HIV. Their mechanism often involves the induction of interferon production, enhancing the host's immune response .

Anticonvulsant and Antidepressant Activities :

Studies have indicated that this compound may possess anticonvulsant and antidepressant properties, suggesting potential for developing new treatments for neurological disorders .

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of synthesized products. The Suzuki–Miyaura coupling reaction is commonly employed for its synthesis, allowing for mild reaction conditions and high yields .

Materials Science

In materials science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique structural features make it suitable for applications in organic electronics and photonic devices .

Case Studies

-

Anti-inflammatory Studies :

Research involving in vivo models has shown that certain pyrimidine derivatives significantly reduce inflammation compared to control groups. This highlights their therapeutic potential in treating inflammatory diseases . -

Antimicrobial Efficacy :

A study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentration (MIC) values comparable to traditional antibiotics, suggesting their viability as antimicrobial agents . -

Kinase Inhibition Studies :

Research has indicated that some pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For example, studies profiling bromo derivatives showed significant inhibition of kinases with low off-target effects .

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-(4-fluorobenzyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this intermediate .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-6-(4-chlorobenzyl)pyrimidine

- 4-Bromo-6-(4-methylbenzyl)pyrimidine

- 4-Bromo-6-(4-methoxybenzyl)pyrimidine

Uniqueness

4-Bromo-6-(4-fluorobenzyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which can impart specific electronic and steric properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

4-Bromo-6-(4-fluorobenzyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines, as a class, are known for their potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of the 4-fluorobenzyl group. This process can be achieved through various synthetic routes, often utilizing electrophilic aromatic substitution or nucleophilic substitution reactions.

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies reported IC50 values for similar compounds in the range of 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Potency of Pyrimidine Derivatives

Antimicrobial Activity

Pyrimidines also demonstrate notable antimicrobial activity. Studies have shown that certain pyrimidine derivatives possess effective antibacterial and antifungal properties against various pathogens. For example, some compounds exhibit minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics . The presence of electron-withdrawing groups such as bromine and fluorine enhances their antimicrobial efficacy.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Amikacin | ≤8 | Antibacterial |

| Pyrimethanil | ≤10 | Antifungal |

Anticancer Activity

Pyrimidines are also recognized for their anticancer potential. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance cytotoxicity against cancer cell lines. Compounds similar to this compound have shown effectiveness against various cancer types, with some exhibiting ED50 values in the low micromolar range .

Table 3: Anticancer Activity of Pyrimidine Derivatives

| Compound | ED50 (μM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil | ~0.5 | Colorectal Cancer |

| Other Pyrimidines | Variable | Various |

Case Studies

Several studies have highlighted the biological activity of pyrimidines in clinical and preclinical settings:

- Anti-inflammatory Studies : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidines could significantly reduce inflammation compared to control groups .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli showed that certain pyrimidine derivatives had MIC values comparable to those of traditional antibiotics .

- Anticancer Research : In vitro assays on cancer cell lines revealed that specific substitutions on the pyrimidine ring led to enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents .

Propiedades

IUPAC Name |

4-bromo-6-[(4-fluorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYYXUNHOIUYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.